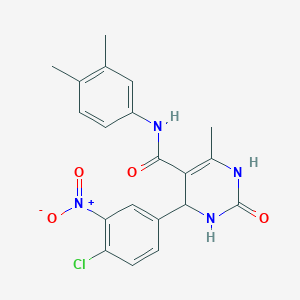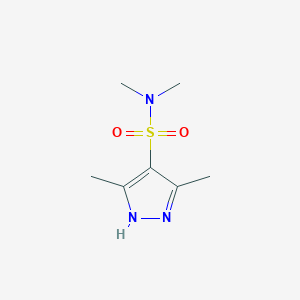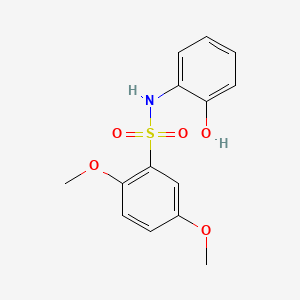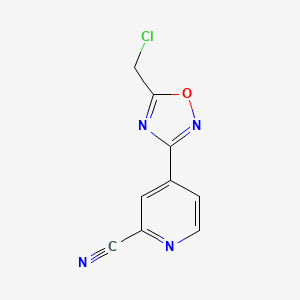![molecular formula C18H15N3O B2672452 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1030102-68-1](/img/structure/B2672452.png)
3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” is a compound that belongs to the quinoline family . Quinoline is a heterocyclic aromatic compound with potential applications in industrial and medicinal fields . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrazolo[4,3-c]quinoline Derivatives : Kasiotis et al. (2006) reported the preparation of novel pyrazolo[4,3-c]quinoline derivatives using 2,3-dihydro-1H-quinolin-4-ones as starting materials. These derivatives were synthesized through functionalization with acylating agents and subsequent reactions to produce pyrazole derivatives, highlighting the versatility of pyrazolo[4,3-c]quinolines in chemical synthesis (Kasiotis, Fokialakis, & Haroutounian, 2006).
Optical and Structural Studies
- Structural and Optical Properties : Zeyada et al. (2016) explored the structural and optical properties of pyrazolo[4,3-c]quinoline derivatives. These compounds demonstrated significant potential in the field of material science due to their polycrystalline nature and optical properties, which are essential for applications in photovoltaics and optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biological Investigations
Antimicrobial and Antioxidant Activities : Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group and evaluated their antimicrobial and antioxidant activities. These compounds showed promising results, particularly against bacterial and fungal strains, indicating the potential of pyrazolo[4,3-c]quinoline derivatives in developing new antimicrobial agents (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Inhibitory Activity on Protein Kinases : Lapa et al. (2013) discovered that 3-amino-1H-pyrazolo[3,4-b]quinolines could inhibit bacterial serine/threonine protein kinases, demonstrating significant potential in the development of new treatments for bacterial infections, including those caused by drug-resistant strains (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).
Fluorescence and Photophysical Studies
- Reversible Quenching of Fluorescence : Mu et al. (2010) explored the reversible quenching of fluorescence in pyrazolo[3,4-b]quinoline derivatives upon protonation. This property is crucial for applications in fluorescent probes and sensors, as it allows the modulation of fluorescence in response to environmental changes, such as pH (Mu, He, Kong, Hui, Xu, Liang, Jing, Danel, & Kulig, 2010).
properties
IUPAC Name |
3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-2-22-13-9-7-12(8-10-13)17-15-11-19-16-6-4-3-5-14(16)18(15)21-20-17/h3-11H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSLXLVRNCAXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2672371.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2672372.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2672378.png)


![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2672383.png)
![2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2672385.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2672386.png)

![3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2672390.png)
![2-(4-ethoxyphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2672391.png)